Cas no 622339-70-2 (5,6-dichloro-N-ethylpyridine-3-sulfonamide)

5,6-Dichloro-N-ethylpyridine-3-sulfonamide is a specialized sulfonamide derivative featuring a dichlorinated pyridine core. Its molecular structure, incorporating both chloro and ethyl substituents, enhances its reactivity and potential utility in medicinal chemistry and agrochemical applications. The compound’s sulfonamide moiety offers versatility as a synthetic intermediate, particularly in the development of bioactive molecules. Its dichlorinated pyridine scaffold contributes to stability and selective binding properties, making it valuable for structure-activity relationship studies. The presence of the N-ethyl group further modulates solubility and pharmacokinetic profiles. This compound is suited for research applications requiring precise functionalization or as a precursor in heterocyclic synthesis.
5,6-dichloro-N-ethylpyridine-3-sulfonamide structure
622339-70-2 structure
Product Name:5,6-dichloro-N-ethylpyridine-3-sulfonamide
CAS No:622339-70-2
MF:C7H8Cl2N2O2S
MW:255.121618270874
MDL:MFCD05739256
CID:3152818
PubChem ID:826911
Update Time:2025-10-31

5,6-dichloro-N-ethylpyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5,6-dichloro-N-ethyl-3-pyridinesulfonamide
    • 5,6-dichloro-N-ethylpyridine-3-sulfonamide
    • AKOS002737492
    • 622339-70-2
    • CS-0298714
    • EN300-219362
    • AF-399/42384886
    • MDL: MFCD05739256
    • Inchi: 1S/C7H8Cl2N2O2S/c1-2-11-14(12,13)5-3-6(8)7(9)10-4-5/h3-4,11H,2H2,1H3
    • InChI Key: HUMWVHKBDGINLF-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=CC(=C1)S(NCC)(=O)=O)Cl

Computed Properties

  • Exact Mass: 253.968
  • Monoisotopic Mass: 253.968
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 67.4Ų

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Additional information on 5,6-dichloro-N-ethylpyridine-3-sulfonamide

Comprehensive Overview of 5,6-Dichloro-N-ethylpyridine-3-sulfonamide (CAS No. 622339-70-2)

5,6-Dichloro-N-ethylpyridine-3-sulfonamide (CAS No. 622339-70-2) is a specialized sulfonamide derivative with a pyridine backbone, widely recognized for its unique chemical properties and potential applications in pharmaceutical and agrochemical research. This compound, characterized by its dichloro-substituted pyridine ring and N-ethyl sulfonamide functional group, has garnered significant attention due to its structural versatility and reactivity. Researchers and industry professionals frequently search for terms like "5,6-dichloro-N-ethylpyridine-3-sulfonamide synthesis", "CAS 622339-70-2 applications", and "sulfonamide derivatives in drug discovery", reflecting its relevance in modern chemistry.

The molecular structure of 5,6-Dichloro-N-ethylpyridine-3-sulfonamide features a pyridine core with chlorine atoms at the 5 and 6 positions, enhancing its electron-withdrawing properties. The N-ethyl sulfonamide moiety further contributes to its solubility and binding affinity, making it a candidate for medicinal chemistry applications. Recent studies highlight its potential as a building block for designing enzyme inhibitors or antimicrobial agents, aligning with the growing demand for novel therapeutic compounds. Searches for "pyridine sulfonamide uses" and "heterocyclic compound synthesis" underscore its interdisciplinary appeal.

In the context of green chemistry and sustainable synthesis, 5,6-Dichloro-N-ethylpyridine-3-sulfonamide has been explored for its compatibility with catalytic processes and low-waste methodologies. This aligns with trends in eco-friendly chemical production, a topic frequently queried in scientific forums. Its stability under mild conditions also makes it suitable for high-throughput screening and combinatorial chemistry, addressing the need for efficient drug discovery pipelines.

From a commercial perspective, CAS 622339-70-2 is often sourced for custom synthesis and research-scale applications. Suppliers and manufacturers emphasize its high purity and batch consistency, critical for reproducibility in academic and industrial labs. Queries such as "buy 5,6-dichloro-N-ethylpyridine-3-sulfonamide" and "sulfonamide suppliers" reflect its market demand. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to validate its quality, ensuring compliance with Good Laboratory Practices (GLP).

Emerging discussions in computational chemistry have also spotlighted 5,6-Dichloro-N-ethylpyridine-3-sulfonamide as a model compound for molecular docking and QSAR studies. Its well-defined structure facilitates in silico predictions of biological activity, resonating with searches for "AI in chemical design" and "predictive modeling for sulfonamides". This intersection of experimental and theoretical chemistry positions it as a bridge between traditional and modern research paradigms.

In summary, 5,6-Dichloro-N-ethylpyridine-3-sulfonamide (CAS No. 622339-70-2) exemplifies the synergy between structural ingenuity and practical utility. Its applications span pharmaceutical development, agrochemical innovation, and methodological advancements, making it a compound of enduring interest. As research evolves, its role in addressing global health and sustainability challenges will likely expand, further cementing its place in the scientific lexicon.

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